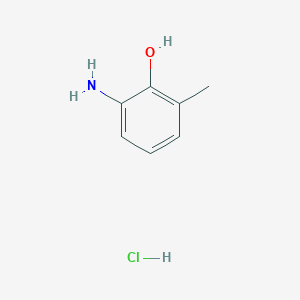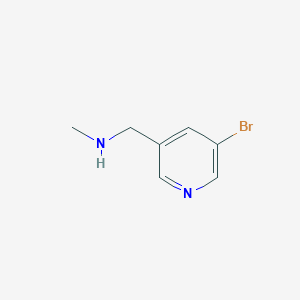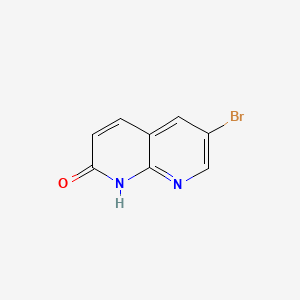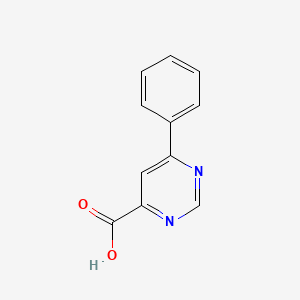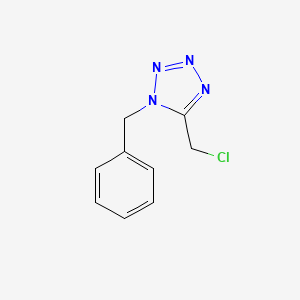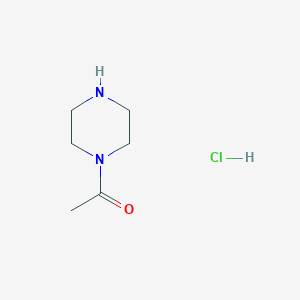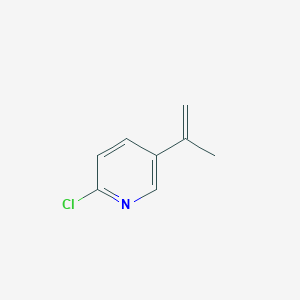
2-Chloro-5-(prop-1-en-2-yl)pyridine
Descripción general
Descripción
2-Chloro-5-(prop-1-en-2-yl)pyridine, also known as 2CPP, is a heterocyclic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound found in many natural products. 2CPP is a versatile compound that is used in various applications such as synthesis, medicinal chemistry, and organic chemistry.
Aplicaciones Científicas De Investigación
1. Phosphorescence Properties and Material Synthesis
2-Chloro-5-(prop-1-en-2-yl)pyridine has been explored in the synthesis of novel positional isomers exhibiting varying phosphorescent colors and quantum yields. These compounds show potential as dynamic functional materials, displaying reversible phosphorescent color switching in response to external acid-base vapor stimuli (Li & Yong, 2019).
2. Antimicrobial and Anticancer Activities
The compound has been utilized in the synthesis of various heterocyclic systems linked with furo[3,2-g]chromene moiety. These synthesized compounds have demonstrated variable antimicrobial and anticancer activities, highlighting their potential in medical applications (Ibrahim et al., 2022).
3. Synthesis of Pyridine Derivatives
Research has focused on the synthesis of pyridine derivatives using this compound. These derivatives have been used in the preparation of compounds like pyridopyrimidine and pyridothienotriazine, which showed promising antimicrobial activities (Rashad et al., 2005).
4. Nonlinear Optical (NLO) Properties
The chalcone derivative of this compound has been investigated for its nonlinear optical properties. Studies suggest that this molecule is transparent in the entire visible range and has potential applications as organic NLO material (Tiwari & Singh, 2016).
5. Coordination Chemistry
The compound has been studied for its coordination chemistry, particularly in the synthesis and structural analysis of copper complexes. These studies contribute to the understanding of the compound's potential in forming complex molecular structures (Bussey et al., 2015).
6. Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives of this compound have been evaluated for their performance in inhibiting mild steel corrosion. These studies are crucial in developing new materials for corrosion protection (Saady et al., 2021).
7. Synthesis of Pharmaceutical Intermediates
The compound has been used in the development of a concise, scalable synthesis method for producing pharmaceutical intermediates, demonstrating its importance in the pharmaceutical industry (Pérez-Balado et al., 2007).
8. Catalysis and Surface Chemistry
Its derivatives have been used in studies related to catalysis and surface chemistry, contributing to the development of functional soft materials and catalytic processes (Halcrow, 2014).
Safety and Hazards
“2-Chloro-5-(prop-1-en-2-yl)pyridine” is classified as a dangerous substance. It has hazard statements H301-H318-H335-H317-H227, indicating toxicity if swallowed, causing serious eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and being combustible . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the chloro and propenyl groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (15361) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It’s known that pyridine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-(prop-1-en-2-yl)pyridine .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(prop-1-en-2-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism, stress responses, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function. Studies have shown that it can be efficiently transported and distributed within cells, making it a valuable tool for biochemical research .
Propiedades
IUPAC Name |
2-chloro-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBFXTKTUZYMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502631 | |
| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68700-92-5 | |
| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




